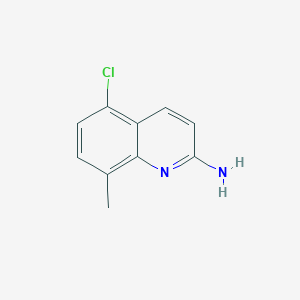

5-クロロ-8-メチルキノリン-2-アミン

説明

5-Chloro-8-methylquinolin-2-amine is a useful research compound. Its molecular formula is C10H9ClN2 and its molecular weight is 192.64 g/mol. The purity is usually 95%.

BenchChem offers high-quality 5-Chloro-8-methylquinolin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-8-methylquinolin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

抗癌研究

キノリン化合物は、抗癌剤としての可能性について研究されています。 例えば、キノリンの誘導体、特に2-クロロ-8-メチル-N-(キノリン-5-イル)キノリン-4-アミンは、非小細胞肺癌細胞株に対して活性を示しています .

抗菌活性

キノリンは、抗菌特性についても研究されています。 キノリン誘導体を使用した新規α-アミノホスホン酸の合成は、潜在的な抗菌活性を示しています .

合成化学

キノリンとその誘導体は、様々な置換化合物を生成するための合成化学において価値があります。 例えば、キノリン中のクロロ基の求核置換反応は、合成的に重要な新しい誘導体につながる可能性があります .

化学合成触媒

キノリン誘導体は、α-アミノホスホン酸合成のためのカバッニク・フィールズ反応など、化学合成において触媒として作用することができます .

作用機序

Target of Action

The primary target of the compound 5-Chloro-8-methylquinolin-2-amine is the PI3K/AKT/mTOR pathway proteins . This pathway plays a crucial role in multiple cancers by regulating apoptosis and cell proliferation .

Mode of Action

5-Chloro-8-methylquinolin-2-amine interacts with its targets, the PI3K/AKT/mTOR pathway proteins, by binding to them. The molecular docking studies reveal that this compound has a lesser binding energy with these proteins , indicating a strong interaction.

Biochemical Pathways

The compound 5-Chloro-8-methylquinolin-2-amine affects the PI3K/AKT/mTOR pathway . This pathway is involved in cell survival, growth, and proliferation. The compound’s interaction with this pathway can lead to changes in these cellular processes, potentially leading to the inhibition of cancer cell proliferation.

Pharmacokinetics

It is predicted to satisfy the adme (absorption, distribution, metabolism, and excretion) profile , which suggests that it may have good bioavailability.

Result of Action

As a result of its action, 5-Chloro-8-methylquinolin-2-amine has shown activity against a non-small cell lung cancer cell line, A549 . It has an inhibition concentration value (IC50) of 29.4 μM , indicating its potential as an anticancer agent.

生化学分析

Biochemical Properties

5-Chloro-8-methylquinolin-2-amine interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to be active with inhibition concentration value of (IC50) 29.4 μM . The molecular docking studies with the predominant PI3K/AKT/mTOR pathway proteins also revealed the lesser binding energy with 2b .

Cellular Effects

The compound has shown significant effects on various types of cells and cellular processes. It has been screened against a non-small cell lung cancer cell line, A549 . It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, 5-Chloro-8-methylquinolin-2-amine exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It has been found to have a lesser binding energy with the predominant PI3K/AKT/mTOR pathway proteins .

Temporal Effects in Laboratory Settings

The effects of 5-Chloro-8-methylquinolin-2-amine over time in laboratory settings are yet to be fully understood. It has been found to be active with an inhibition concentration value of (IC50) 29.4 μM .

Metabolic Pathways

The metabolic pathways that 5-Chloro-8-methylquinolin-2-amine is involved in are not fully known. It is known to interact with the PI3K/AKT/mTOR pathway proteins .

特性

IUPAC Name |

5-chloro-8-methylquinolin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2/c1-6-2-4-8(11)7-3-5-9(12)13-10(6)7/h2-5H,1H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCQGFQLOKHMATQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)Cl)C=CC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,7-Dichloro-3-methylthieno[3,2-B]pyridine](/img/structure/B1427093.png)

![3',4'-Dihydro-2'h-spiro[cyclobutane-1,1'-isoquinolin]-6'-amine](/img/structure/B1427099.png)

![4,10-dibromo-7,7-bis(2-ethylhexyl)-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B1427100.png)

![trans-4-[4-[6-(Aminocarbonyl)-3,5-dimethyl-2-pyrazinyl]phenyl]cyclohexaneacetic acid methyl ester](/img/structure/B1427102.png)